Dipfluzine
Description
Background and Classification within Diphenylpiperazine Compounds
Dipfluzine (Dip) is characterized as a novel calcium antagonist, belonging to the diphenylpiperazine class of compounds. Its molecular formula is CHFNO, and its chemical designation is 1-diphenylmethyl-4-(3-(4-fluorobenzoyl))-piperazine. fishersci.iewikipedia.org This classification places this compound within a group of compounds known for their calcium channel blocking properties, a mechanism often explored for cardiovascular and neurological applications. This compound is also recognized as a derivative of cinnarizine, another established calcium channel blocker. fishersci.ca A notable physicochemical characteristic of this compound is its poor solubility, which has been a focus of ongoing research to enhance its pharmaceutical properties. wikipedia.orgguidetopharmacology.orgfishersci.se
Historical Context of Academic Inquiry and Discovery
The initial development of this compound is attributed to the Department of Chemistry at Beijing University. fishersci.ie It was introduced as a new derivative of cinnarizine, originating from China. fishersci.ca Early academic inquiry into this compound focused on understanding its fundamental properties and potential biological activities. Subsequent research has extensively explored methods to improve its physicochemical characteristics, particularly its solubility, through strategies such as cocrystallization. Studies have investigated the formation of salts and salt-cocrystals of this compound with various carboxylic acid coformers, including benzoic acid, fumaric acid, 2-hydroxybenzoic acid, and 4-hydroxybenzoic acid. guidetopharmacology.orgfishersci.semims.com This line of inquiry has aimed to overcome the inherent poor solubility of this compound, which is crucial for its potential application in further studies and development. guidetopharmacology.orgfishersci.semims.commpg.de
Significance of this compound as a Preclinical Research Compound
This compound holds significant promise as a preclinical research compound, particularly for its potential in treating cerebral vascular diseases, including ischemic stroke. mims.comfishersci.canih.gov Preclinical studies in animal models have demonstrated its protective effects against permanent focal cerebral ischemic injury in rats. fishersci.iemims.com Furthermore, this compound has shown efficacy in protecting against whole cerebral ischemia and reperfusion injury. fishersci.ie
Its pharmacological activities highlight its significance:
Cerebrovascular Dilation: this compound exhibits cerebrovascular dilation, a key effect largely attributed to its ability to inhibit intracellular calcium release. fishersci.ca In comparative studies, this compound demonstrated a greater concentration-dependent antagonistic effect on 5-hydroxytryptamine (5-HT)-evoked contraction in pig basilar artery rings compared to flunarizine (B1672889) and cinnarizine. fishersci.ca
Table 1: Antagonistic Potency (IC50) on 5-HT-Evoked Contraction in Pig Basilar Artery fishersci.ca
| Compound | IC50 (µmol·L⁻¹) |
| This compound | 4.0 |
| Flunarizine | 15.6 |
| Cinnarizine | 25.2 |
Ion Channel Modulation: Research indicates that this compound inhibits cardiac Na+ channels in a concentration-dependent manner, showing a higher affinity for the inactivated state of these channels. wikidata.org It also inhibits KCNQ1/KCNE1 currents and modifies their kinetic characteristics, which may be correlated with its antiarrhythmic effects. wikidata.org
Metabolite Activity: Investigations into this compound's metabolites have revealed that metabolite M1 possesses potent vasodilatory effects. The vasodilatory mechanisms of this compound and M1 may involve a combined action, including blocking non-endothelium dependent non-voltage-dependent calcium channels (non-VDCC) and endothelium-dependent Ca²⁺-activated K⁺ channels (IKCa). nih.gov M1's mechanism is also related to the opening of voltage-sensitive K+ channels, and its greater selectivity to non-VDCC compared to this compound may contribute to its stronger vasodilatory effects. nih.gov
The ongoing research into enhancing this compound's solubility through cocrystal formation is crucial for improving its bioavailability and potential for further clinical evaluation, underscoring its role as a valuable preclinical research compound. guidetopharmacology.orgfishersci.semims.commpg.denih.govnih.govnih.govnih.govfishersci.noepa.govuni.lu
Structure
2D Structure
3D Structure
Properties
CAS No. |
89223-80-3 |
|---|---|
Molecular Formula |
C27H29FN2O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C27H29FN2O/c28-25-15-13-22(14-16-25)26(31)12-7-17-29-18-20-30(21-19-29)27(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-11,13-16,27H,7,12,17-21H2 |
InChI Key |
BNUWAVBVXCLUJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS No. |
89223-80-3 |
Synonyms |
dipfluzine |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications
Established Synthetic Pathways for Dipfluzine (if applicable)
While this compound (PubChem CID: 146001) is recognized as a novel calcium antagonist first developed by the Department of Chemistry, Beijing University, detailed established synthetic pathways for the compound itself are not extensively documented in the provided literature researchgate.net. Research has, however, explored its metabolic pathways in rats, indicating its presence and transformation within biological systems thegoodscentscompany.comresearchgate.net.
Crystal Engineering and Molecular Adducts of this compound
Crystal engineering principles have been widely applied to this compound to overcome its poor solubility by forming molecular adducts, including cocrystals and salts eurekaselect.comresearchgate.net. These multi-component crystalline solids aim to improve physicochemical properties such as solubility, dissolution rate, and stability eurekaselect.comjddtonline.info.
Cocrystallization and salt formation studies for this compound involve the combination of this compound with suitable coformers or salt formers to create new crystalline phases eurekaselect.comresearchgate.net. This compound has been found to be susceptible to cocrystallization with acids, leading to the synthesis of various molecular adducts researchgate.net.
The design of this compound molecular adducts is guided by crystal engineering principles, focusing on the formation of robust and predictable intermolecular interactions, primarily hydrogen bonds nih.govsphinxsai.cominnovareacademics.in. This compound typically undergoes uniform mono-protonation, facilitating the formation of charge-assisted hydrogen bonds with acidic coformers researchgate.net. The preference of coformers for specific hydrogen bonding patterns dictates the supramolecular architectures of the resulting solid adducts researchgate.net. For instance, coformers like fumaric acid and 4-hydroxybenzoic acid, which favor intermolecular hydrogen bonds, can lead to extended high-dimensional structures such as 1-D chains and 2-D meso-helical layers researchgate.net. In contrast, coformers like 2-hydroxybenzoic acid, due to common intramolecular connectivity, tend to form discrete structures researchgate.net.
Coformer selection is a critical step in the development of this compound cocrystals and salts, aiming to identify pharmaceutically acceptable compounds that can form stable crystalline adducts sphinxsai.comnih.gov. For this compound, carboxylic acids have been successfully employed as coformers, including fumaric acid, 2-hydroxybenzoic acid, 4-hydroxybenzoic acid, and benzoic acid nih.govresearchgate.net.
Common screening methodologies employed for cocrystal and salt formation include solvent-assisted grinding and slow evaporation methods nih.govnih.govacs.org. Solvent-assisted co-grinding and solvent ultrasonic methods have been used to prepare this compound-benzoic acid cocrystals nih.gov. The ∆pKa rule is a frequently used theoretical approach for coformer selection, where the difference in pKa values between the active pharmaceutical ingredient (API) and the coformer helps predict the likelihood of salt or cocrystal formation innovareacademics.innih.govmdpi.com.
The structural integrity and intermolecular interactions within this compound cocrystals and salts are thoroughly investigated using a suite of analytical techniques. These include:
Single Crystal X-ray Diffraction (SCXRD) : Provides definitive structural information, revealing the precise arrangement of molecules and the nature of intermolecular bonds researchgate.net.
Powder X-ray Diffraction (PXRD) : Used for phase identification and characterization of the bulk crystalline material nih.govresearchgate.net.
Differential Scanning Calorimetry (DSC) : Analyzes thermal behavior, including melting points and phase transitions, which can indicate the formation of new crystalline phases nih.govresearchgate.net.
Thermogravimetric Analysis (TGA) : Assesses thermal stability and solvent content nih.govresearchgate.net.
Fourier Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups and changes in their vibrational modes due to hydrogen bonding nih.govresearchgate.net.
Raman Spectroscopy, Solid-State Nuclear Magnetic Resonance (ssNMR), and Terahertz (THz) Spectroscopy : Provide complementary information on molecular vibrations, local environments, and low-frequency lattice dynamics, further confirming adduct formation and hydrogen bonding nih.govresearchgate.netnih.gov.
Structural analyses have revealed that this compound forms charge-assisted hydrogen bonds with coformers upon mono-protonation researchgate.net. Specifically, in the this compound-benzoic acid cocrystal, strong hydrogen bonds such as O-H···O and O-H···F interactions have been verified by IR, Raman, and ssNMR spectra nih.govnih.gov. The hydrogen bonding preferences of the coformers play a crucial role in shaping the supramolecular architectures, leading to diverse structures ranging from discrete units to extended 1-D chains and 2-D meso-helical layers researchgate.net.
The primary objective of forming this compound molecular adducts is to enhance its dissolution and solubility in vitro, thereby potentially improving its bioavailability nih.goveurekaselect.comresearchgate.net. Mechanistic investigations have demonstrated significant improvements in these properties.
For example, the this compound-benzoic acid cocrystal, formed with a molar ratio of 1:2, exhibited remarkably enhanced solubility and dissolution rates nih.gov. Its solubility was approximately 500 times greater than that of pure this compound, and its dissolution rate was about five times faster nih.govresearchgate.net.
Lattice energy calculations, performed using software like CRYSTAL14 at the DFT (B3LYP) level based on single crystal structures, have been used to understand the thermodynamic stabilization of these crystalline forms . These calculations show that the lattice energy of single-component this compound is considerably lower than that of its two-component molecular adducts, consistent with the molecular crystalline nature of pure this compound . The correlation between supramolecular structures, lattice energies, and observed solubilities has been discussed in detail, suggesting that the altered crystal packing and intermolecular interactions contribute directly to the enhanced dissolution and solubility .
The enhanced solubility of this compound through complexation has been observed in various media . The increased dissolution rates are attributed to factors such as improved wettability and dispersibility of the drug, and changes in its crystallinity, potentially leading to an amorphous state within the adducts dovepress.comscielo.brresearchgate.net.
Table 1: Enhanced Physicochemical Properties of this compound Molecular Adducts
| Adduct Type | Coformer | Molar Ratio (this compound:Coformer) | Solubility Enhancement (vs. pure this compound) | Dissolution Rate Enhancement (vs. pure this compound) | Reference |
| Cocrystal | Benzoic Acid | 1:2 | ~500 times | ~5 times faster | nih.govresearchgate.net |
| Salt | Fumaric Acid | Not specified | Increased | Not specified | |
| Salt | 2-Hydroxybenzoic Acid | Not specified | Increased | Not specified | |
| Salt-Cocrystal | 4-Hydroxybenzoic Acid | Not specified | Increased | Not specified |
Structural Analysis of Cocrystals and Salts (e.g., hydrogen bonding networks)
Solid Dispersion Techniques for Modified Physicochemical Properties
Solid dispersion (SD) techniques are recognized as highly effective methods for improving the dissolution rate and, consequently, the bioavailability of poorly water-soluble drugs like this compound (DF), which is classified as a Ca channel blocker. One notable approach involves the preparation of this compound solid dispersions using the powder solid co-grinding method under solvent-free conditions. This technique has been successfully applied with hydrophilic polymeric carriers such as polyvinylpyrrolidone (B124986) K30 (PVP) and poloxamer 188 (PLXM). wikipedia.org
The physicochemical properties of these solid dispersions and their corresponding physical mixtures have been extensively investigated through various analytical techniques, including X-ray diffraction, Fourier-transform infrared (FTIR) spectroscopy, differential scanning calorimetry (DSC), and scanning electron microscopy (SEM), alongside dissolution and particle size determination tests. wikipedia.org
Key findings from these studies indicate that eutectic compounds were formed between this compound and the PLXM matrix during the co-grinding process, while a glass suspension was observed in solid dispersions prepared with the PVP carrier. Importantly, no evidence of hydrogen bond formation between this compound and either carrier was detected, and this compound maintained a microcrystalline state within both PVP and PLXM matrices. wikipedia.org
The enhancement in dissolution rate achieved through these solid dispersion techniques is substantial. The cumulative dissolution rate at 10 minutes for solid dispersions with a 1:3 this compound/carrier ratio demonstrated a 5.1-fold increase with PVP and a 5.5-fold increase with PLXM, compared to pure this compound and its physical mixtures. wikipedia.org Furthermore, solubility studies at various temperatures (25, 31, and 37°C) revealed negative Gibbs free energy (ΔrGθ) values, signifying the spontaneous nature of this compound's dispersion into the carriers. The driving force for dispersion varied with the carrier; entropy was dominant when dispersing into the PVP matrix, whereas an enthalpy-driven process characterized dispersion into the PLXM carrier. wikipedia.org
The improvements in dissolution rate are summarized in the table below:
| Carrier | DF/Carrier Ratio | Cumulative Dissolution Rate at 10 min (Fold Increase vs. Pure DF) |
| PVP | 1:3 | 5.1 wikipedia.org |
| PLXM | 1:3 | 5.5 wikipedia.org |
Exploration of this compound Analogues and Derivatives
The exploration of chemical analogues and derivatives is a fundamental aspect of drug discovery, aiming to optimize existing compounds or uncover new therapeutic applications. This compound itself contains a diphenylpiperazine fragment, a structural motif frequently found in compounds exhibiting a wide array of pharmacological activities, including antihistamines (e.g., Cetirizine, Buclizine), antihypertensives (e.g., Cinnarizine, Lomerizine), and antimigraine agents. wikipedia.orgwikipedia.org This inherent versatility of the diphenylpiperazine scaffold makes it a compelling target for further chemical modification and investigation.
Design and Synthesis of Novel Diphenylpiperazine Derivatives (e.g., 1,2,3-triazole derivatives)
The design and synthesis of novel diphenylpiperazine derivatives have focused on incorporating new pharmacophores to potentially enhance biological activities. A notable class of such derivatives includes 1,2,3-triazole compounds. The 1,2,3-triazole ring is recognized in medicinal chemistry for its electron-rich nature, high chemical stability, solubility in polar biological environments, and resistance to metabolic degradation. wikipedia.orgwikipedia.org
The synthetic strategy for these novel diphenylpiperazine 1,2,3-triazole derivatives typically involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out by reacting azides with propargyl azoles, propargyl ethers, or propargyl sulfonamides. The process is catalyzed by copper sulfate (B86663) and sodium ascorbate (B8700270) in a mixture of t-BuOH/acetone/HO at 60°C. wikipedia.org This method has yielded products in moderate to good yields, generally ranging from 60% to 85%. wikipedia.org
The synthesized compounds are rigorously characterized using a suite of spectroscopic techniques, including proton nuclear magnetic resonance (H NMR), carbon-13 nuclear magnetic resonance (C NMR), infrared (IR) spectroscopy, and mass spectroscopy (MS), to confirm their chemical structures. wikipedia.org
Preliminary biological evaluations of these novel derivatives have included screening for antibacterial, antifungal, and cytotoxic activities. For instance, a specific nitroimidazole piperazine (B1678402) derivative, designated as compound 14b, demonstrated notable activity against several bacterial strains, including Bacillus subtilis, Micrococcus luteus, Bacillus proteus, Escherichia coli, and B. typhi, with minimum inhibitory concentration (MIC) values of 25 μg/ml. It also exhibited moderate activity against fungal species such as Candida albicans and Saccharomyces cerevisiae, with MIC values of 50 μg/ml. wikipedia.orgwikipedia.org
Structure-Activity Relationships in Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its biological effects. In the context of this compound analogues, particularly the diphenylpiperazine derivatives, SAR investigations aim to elucidate the molecular features responsible for observed activities.
The presence of the diphenyl moiety within the core structure of these compounds, including this compound, has been identified as a factor that can improve liposolubility and enhance biological activities, thereby facilitating their penetration across cell membranes. wikipedia.orgwikipedia.org Further modifications have involved the incorporation of specific aromatic groups, such as 2,4-dichlorophenyl and naphthalenyl, with the intention of further optimizing their pharmacological properties. wikipedia.org Additionally, the inclusion of established pharmacophores like Bisphenol A and Enoxacin in the target molecules has been explored to assess their impact on bioactivity. wikipedia.org
Molecular docking studies are employed as a computational tool to gain insights into the interaction behaviors between these synthesized compounds and biological targets, such as the DNA hexamer duplex. wikipedia.orgwikipedia.org These studies provide a theoretical framework for understanding the binding modes and affinities that underpin the observed biological activities. The varied biological profiles of the synthesized diphenylpiperazine 1,2,3-triazole derivatives, exemplified by the antibacterial and antifungal activity of compound 14b, underscore the importance of specific structural elements in modulating their therapeutic potential. wikipedia.orgwikipedia.org These findings contribute to a growing body of knowledge that guides the rational design of new chemical entities with tailored pharmacological properties.
Molecular and Cellular Mechanisms of Action
Involvement in Specific Cellular Signaling Pathways
Anti-fibrotic Mechanisms
Dipfluzine demonstrates notable anti-fibrotic activity, particularly in the context of cardiac fibroblasts. It has been shown to inhibit the proliferation of cardiac fibroblasts and their synthesis of collagen when stimulated by Angiotensin II (Ang II). researchgate.net This inhibitory effect is associated with the downregulation of transforming growth factor-beta 1 (TGF-β1) mRNA expression. researchgate.net Furthermore, this compound's anti-fibrotic actions are linked to the reduced protein expression of extracellular signal-regulated kinase 1 (ERK1) and conventional protein kinase C alpha (cPKCα). researchgate.net
Ang II is a key mediator in cardiac fibrosis, known to activate cardiac fibroblasts and stimulate the expression and production of TGF-β1. scirp.orgnih.gov The activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, is crucial for cardiac fibroblast proliferation and migration. nih.gov Protein kinase C (PKC) also plays a role in regulating ERK1/2 activity within cardiac fibroblasts. nih.gov By modulating these pathways, this compound intervenes in the fibrotic cascade initiated by Ang II.
The research findings on this compound's anti-fibrotic mechanisms are summarized in the table below:
| Target/Pathway | Effect of this compound | Associated Cellular Process | Reference |
| Cardiac Fibroblast Proliferation | Inhibited (when stimulated by Ang II) | Reduced cell growth and division | researchgate.net |
| Collagen Synthesis | Inhibited (when stimulated by Ang II) | Reduced extracellular matrix deposition | researchgate.net |
| TGF-β1 mRNA Expression | Downregulated | Decreased pro-fibrotic signaling | researchgate.net |
| ERK1 Protein Expression | Downregulated | Modulation of cell signaling pathways | researchgate.net |
| cPKCα Protein Expression | Downregulated | Modulation of cell signaling pathways | researchgate.net |
Vasodilatory Mechanisms
This compound exhibits significant vasodilatory effects, contributing to its potential in treating cerebral vascular diseases. nih.govjst.go.jpsemanticscholar.org Its mechanisms of vasodilation are multifaceted, involving both endothelium-dependent and smooth muscle cell-dependent pathways. This compound's vasodilatory actions are associated with the release of Nitric Oxide (NO) and Endothelium-Derived Hyperpolarizing Factor (EDHF) from endothelial cells. nih.gov
In vascular smooth muscle cells, this compound promotes vasodilation by facilitating the opening of various potassium ion (K+) channels, including Ca2+-activated K+ channels and ATP-sensitive potassium ion channels. nih.gov Additionally, its mechanism may involve the blockade of both receptor-operated and voltage-dependent calcium ion channels in smooth muscle cells. nih.gov
EDHF is a crucial endothelium-derived vasodilator that hyperpolarizes vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation. wikipedia.orgyoutube.commdpi.comcdnsciencepub.com This hyperpolarization can occur through diffusible factors or electrical signals transmitted via myoendothelial gap junctions. wikipedia.orgcdnsciencepub.com Various types of K+ channels, such as voltage-dependent K+ (Kv) channels, large-conductance Ca2+-activated K+ (BKCa) channels, ATP-sensitive K+ (KATP) channels, and inward rectifier K+ (Kir) channels, play vital roles in regulating vascular smooth muscle tone and are implicated in vasodilatory responses. mdpi.comcdnsciencepub.comjst.go.jpahajournals.org
The vasodilatory mechanisms of this compound are detailed in the table below:
| Mechanism | Specific Action | Cellular Location | Reference |
| Nitric Oxide (NO) Release | Promotes release | Endothelial cells | nih.gov |
| EDHF Release | Promotes release | Endothelial cells | nih.gov |
| K+ Channel Opening | Activates Ca2+-activated K+ channels | Vascular smooth muscle cells | nih.gov |
| Activates ATP-sensitive K+ channels | Vascular smooth muscle cells | nih.gov | |
| Calcium Channel Modulation | May block receptor-operated calcium ion channels | Vascular smooth muscle cells | nih.gov |
| May block voltage-dependent calcium ion channels | Vascular smooth muscle cells | nih.gov |
Pharmacological Activity of this compound Metabolites
Differential Mechanistic Profiles of Metabolites
Metabolite M1 exhibits concentration-dependent inhibitory activity on vasoconstriction and demonstrates a more potent vasodilatory effect than the parent compound, this compound. nih.gov The vasodilatory mechanisms of M1 largely mirror those of this compound, involving effects on receptor-operated and voltage-dependent calcium ion channels, as well as the release of NO and EDHF from endothelial cells, and the opening of Ca2+-activated K+ channels and ATP-sensitive potassium ion channels. nih.gov
However, a key difference in the mechanistic profile of M1 is its additional involvement in the opening of voltage-sensitive K+ channels, a mechanism not observed with this compound itself. nih.gov This, coupled with M1's greater selectivity for non-voltage-dependent calcium channels (non-VDCC) compared to this compound, may account for its enhanced vasodilatory potency. nih.gov
The metabolism of this compound primarily involves cytochrome P450 (CYP) enzymes, with CYP3A and CYP2A1 contributing most significantly, followed by CYP2C11, CYP2E1, and CYP1A2. researchgate.net Metabolites M1 and M5 are formed through 1- and 4-dealkylation from a piperazine (B1678402) nitrogen. researchgate.net Pharmacokinetic studies in rats have provided data on the half-lives of this compound and its metabolites, indicating that this compound and M5 are eliminated relatively quickly, while M2 exhibits a longer half-life. nih.gov
The differential mechanistic profiles of this compound and its metabolite M1 are summarized below:
| Mechanism | This compound | Metabolite M1 | Reference |
| Inhibition of Vasoconstriction | Yes | Yes | nih.gov |
| Vasodilatory Potency | Moderate | More potent | nih.gov |
| Involvement of Receptor-Operated Ca2+ Channels | Yes | Yes | nih.gov |
| Involvement of Voltage-Dependent Ca2+ Channels | Yes | Yes | nih.gov |
| NO Release from Endothelial Cells | Yes | Yes | nih.gov |
| EDHF Release from Endothelial Cells | Yes | Yes | nih.gov |
| Opening of Ca2+-Activated K+ Channels | Yes | Yes | nih.gov |
| Opening of ATP-Sensitive K+ Channels | Yes | Yes | nih.gov |
| Opening of Voltage-Sensitive K+ Channels | No | Yes | nih.gov |
| Selectivity to Non-VDCC | Lower | Higher | nih.gov |
Preclinical Pharmacokinetics and Metabolism
In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Absorption: Dipfluzine has demonstrated rapid and extensive absorption following oral administration in rats. A study investigating its pharmacokinetics utilized a single oral administration of this compound to rats, indicating its efficient uptake into the systemic circulation nih.gov.
Distribution: In vivo tissue distribution studies have been conducted, revealing that this compound is well-distributed to major organs in murine models researchgate.net. Specifically, in rats, concentrations of this compound were determined in various tissues after single intravenous doses. Observations indicated that the highest tissue exposure was found in lung tissue nih.gov. Furthermore, longer elimination half-lives were observed in the kidney, brain, liver, and pancreas, suggesting a potential for accumulation in these tissues following long-term exposure nih.gov. Research on this compound-benzoic acid co-crystals also noted that increased solubility of the co-crystal did not lead to a reduction in its distribution within the brain; in fact, mean concentrations in the brain increased, though not to a statistically significant extent researchgate.net.
Metabolism: this compound undergoes extensive metabolism in animal models nih.gov. Studies in rat liver microsomes have identified four primary metabolites, designated as M1, M2, M4, and M5 researchgate.netkarger.comnih.gov. The cytochrome P450 (CYP450) enzyme system plays a significant role in this compound's biotransformation. Key enzymes contributing to its metabolism include CYP3A and CYP2A1, with additional contributions from CYP2C11, CYP2E1, and CYP1A2. Conversely, CYP2B1, CYP2C6, and CYP2D1 were found not to be involved in the formation of these metabolites nih.govscience.govscience.gov.
Identification and Characterization of this compound Metabolites
The identification and characterization of this compound metabolites are critical for understanding its metabolic fate and potential active or inactive forms.
This compound and its four metabolites (M1, M2, M4, and M5) have been identified and quantified in rat liver microsomes using liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netkarger.com. A validated LC-MS/MS (B15284909) method was also developed for the simultaneous determination of this compound, M1, M2, and M5 in rat plasma samples following a single oral administration nih.gov.
The concentrations of this compound and its metabolites in male and female rat liver microsomes illustrate differences in metabolic activity:
| Compound | Male Rat Liver Microsomes (ng/ml) | Female Rat Liver Microsomes (ng/ml) |
| This compound | 557.3 ± 26.3 | 4.0 ± 0.4 |
| M1 | 854.3 ± 46.0 | 2.4 ± 0.1 |
| M2 | 2796.7 ± 126.9 | 318.2 ± 8.7 |
| M5 | 2473.3 ± 82.6 | 27.4 ± 1.5 |
| M4 | 404.2 ± 22.2 | Not detected |
| researchgate.netkarger.com |
The metabolic pathways of this compound in rats involve specific biotransformations. This compound is initially metabolized into M1 and M5 through 1- and 4-dealkylation at a piperazine (B1678402) nitrogen researchgate.netkarger.com. Subsequently, M5 undergoes further metabolism to yield M2 and M4 researchgate.netkarger.com. These dealkylation reactions are common metabolic pathways for many drugs, often mediated by CYP450 enzymes allucent.com. Studies have confirmed that CYP3A and CYP2A1 are the primary cytochrome P450 enzymes involved in this compound's metabolism in rat liver microsomes nih.govscience.gov.
A notable physiological factor influencing this compound metabolism is gender. Metabolite M4 was exclusively detected in male rat liver microsomes (404.2 ± 22.2 ng/ml) and was not observed in female rat liver microsomes, indicating a significant gender difference in the metabolism of this compound researchgate.netkarger.comcolab.ws. This observation aligns with general knowledge that sex differences in metabolism, particularly concerning CYP450 enzymes, can lead to differential pharmacokinetics between males and females uspharmacist.comresearchgate.net.
Elucidation of Metabolic Pathways and Key Biotransformations (e.g., dealkylation)
Preclinical Pharmacokinetic Modeling and Parameter Estimation (e.g., two-compartment open model)
Preclinical pharmacokinetic studies have characterized the disposition of this compound and its metabolites in rats and Beagle dogs, allowing for the estimation of key pharmacokinetic parameters.
Following a single oral administration of this compound (20 mg/kg) to rats, the formation of metabolites was rapid, with M5 identified as the predominant metabolite, followed by M1 and M2 nih.gov. The pharmacokinetic parameters for this compound and its metabolites (M1, M2, M5) in rat plasma were determined using a validated LC-MS/MS method and non-compartmental analysis nih.gov.
Pharmacokinetic Parameters in Rat Plasma (Oral Administration, 20 mg/kg)
| Compound | Cmax (ng/ml) | Tmax (min) | AUC0→∞ (ng·min/ml) | t1/2 (min) |
| This compound | 59 ± 7 | 65 ± 12 | 17573 ± 704 | 329 ± 15 |
| M1 | 37 ± 4 | 95 ± 12 | 8328 ± 355 | 767 ± 75 |
| M2 | 3 ± 0.2 | 190 ± 25 | 5602 ± 753 | 2364 ± 434 |
| M5 | 55 ± 5 | 90 ± 0 | 16101 ± 429 | 378 ± 36 |
| nih.gov |
These results suggest that this compound and M5 are eliminated relatively quickly, while M2 exhibits a longer half-life and a later time to maximum plasma concentration, potentially indicating a flip-flop mechanism in its pharmacokinetics nih.gov.
In Beagle dogs, the pharmacokinetics of this compound hydrochloride were investigated after a single intravenous dose. Analysis of plasma concentration-time curves revealed a biphasic decrease researchgate.net. A linear relationship was observed between the area under the curve (AUC) and the administered dosage researchgate.net.
Pharmacokinetic Parameters in Beagle Dogs (Intravenous Administration)
| Parameter | Dose 1 (e.g., 5 mg/kg) | Dose 2 (e.g., 15 mg/kg) | Dose 3 (e.g., 30 mg/kg) |
| T1/2β (h) | 24.7 | 24.2 | 29.6 |
| AUC (g·min·L⁻¹) | 0.44 | 1.12 | 2.86 |
| Vc (L·kg⁻¹) | 1.30 | 1.22 | 1.28 |
| CL (L·kg⁻¹·min⁻¹) | 3.4 × 10⁻³ | 2.7 × 10⁻³ | 2.1 × 10⁻³ |
| researchgate.net | |||
| Note: Specific dose values for Beagle dogs were not provided in the snippet, so placeholder labels (Dose 1, 2, 3) are used. |
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the anatomical structure of studied species and integrates ADME processes, offering a valuable tool for predicting drug disposition and interspecies extrapolation in drug development mdpi.comhum-ecol.rufrontiersin.org.
Preclinical Tissue Distribution Studies
Preclinical tissue distribution studies provide crucial information on where a compound goes in the body and its potential for accumulation. This compound's tissue distribution has been assessed in various animal models.
In vivo tissue distribution studies were conducted in murine models researchgate.net. In rats, concentrations of this compound in plasma and various tissues were determined following single intravenous doses nih.gov. The highest tissue exposure was observed in the lung tissue nih.gov. Furthermore, the longer elimination half-lives of this compound in the kidney, brain, liver, and pancreas suggest that the compound may accumulate in these organs with long-term exposure nih.gov. Studies involving co-crystals of this compound, aimed at improving physicochemical properties like solubility, indicated that while solubility increased, the distribution of this compound in the brain was not reduced, with mean brain concentrations showing an increase, albeit without statistical significance researchgate.net.
Structure Activity Relationships Sar and Rational Ligand Design
Identification of Key Structural Features for Desired Biological Activity
Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry that elucidates the connection between a molecule's chemical structure and its biological activity. This analysis is crucial for identifying the specific chemical groups responsible for a desired biological effect, thereby guiding modifications to enhance potency or alter activity. mayoclinic.orgmdpi.comwikipedia.org
Dipfluzine is characterized as a diphenylpiperazine calcium channel blocker. Current time information in Edmonton, CA.researchgate.net While specific detailed SAR studies directly linking precise structural modifications of this compound to variations in its calcium channel blocking potency are not extensively reported in the immediate search results, the principles of SAR are highly relevant to its chemical class. Research on other diphenylpiperazine N-type calcium channel inhibitors, which share a similar structural scaffold to this compound, demonstrates how extensive SAR studies can lead to compounds with improved potency and selectivity. For instance, modifications within the diphenylpiperazine backbone can significantly influence the compound's ability to inhibit calcium channels and its selectivity over different channel types. nih.gov This suggests that for this compound, the diphenylpiperazine moiety and its attached functional groups are critical for its calcium channel blocking activity. Understanding the spatial arrangement and electronic properties of these key features would be paramount in identifying the pharmacophoric elements responsible for its biological action.
Application of Quantitative Structure-Activity Relationships (QSAR) Methodologies
Quantitative Structure-Activity Relationships (QSAR) methodologies build upon SAR by establishing mathematical relationships between a compound's chemical structure and its biological activity. QSAR models utilize various molecular descriptors that encode constitutional, topological, geometrical, electrostatic, and quantum-chemical features of a molecule to predict its activity. researchgate.netnih.gov These models are valuable tools for predicting the biological effects of new compounds and optimizing existing ones. researchgate.net
Computational Approaches to Ligand Design and Optimization
Computational approaches play a vital role in rational ligand design and optimization by providing atomic-level insights into molecular properties and interactions. For this compound, various computational methods have been employed to understand its characteristics, particularly concerning its poor solubility and interactions within different environments. researchgate.netnih.gov
Quantum Chemical Calculations: Quantum chemical calculations, such as Density Functional Theory (DFT), have been applied to this compound to investigate its molecular structure, vibrational properties, and electronic features. science.govmjcce.org.mkresearchgate.net These calculations provide fundamental insights into the molecule's geometry, charge distribution, and stability, which are critical for understanding its reactivity and potential interactions. For instance, DFT calculations have been used to predict the molecular structure and hydrogen bond interactions within this compound cocrystals, offering a detailed understanding of how this compound interacts with coformers. researchgate.net
Molecular Docking: Molecular docking simulations have been utilized in the study of this compound, particularly in the context of its interactions within cocrystals. researchgate.net While direct molecular docking studies specifically detailing this compound's interaction with calcium channels were not explicitly found in the search results, molecular docking is a standard computational technique used to predict the binding poses and affinities of ligands to their target proteins. nih.govrjraap.com The application of docking to this compound's cocrystals demonstrates its utility in understanding intermolecular interactions, which can be extrapolated to predict how this compound might interact with its biological targets. For example, molecular docking can support the understanding of how certain compounds act as calcium channel blockers by activating specific pathways. researcher.life
Ligand Optimization through Complexation: A significant application of computational approaches for this compound has been in optimizing its physicochemical properties, specifically its poor solubility. Structural and computational insights have been used to understand and enhance the solubility of this compound through complexation, forming salts and salt-cocrystals with carboxylic acid coformers like fumaric acid, 2-hydroxybenzoic acid, and 4-hydroxybenzoic acid. researchgate.netnih.govrjraap.com Computational methods, including lattice energy calculations, were instrumental in analyzing the diverse structures and energies of these molecular adducts, revealing how charge-assisted hydrogen bonds and the hydrogen bonding preferences of coformers govern the supramolecular architectures. researchgate.netnih.gov This work exemplifies how computational chemistry can be directly applied to optimize a critical drug-like property, leading to improved bioavailability and therapeutic potential.
Data Table: Computational Studies on this compound
| Computational Method | Application to this compound | Key Insights | Reference |
| Quantum Chemical Calculations (e.g., DFT) | Investigation of molecular structure, vibrational properties, electronic features. | Provides insights into geometry, charge distribution, stability, and hydrogen bond interactions in cocrystals. | science.govmjcce.org.mkresearchgate.net |
| Molecular Docking | Understanding interactions within cocrystals; potential for predicting target binding. | Helps in predicting binding poses and affinities, and understanding intermolecular interactions. | researchgate.net |
| Lattice Energy Calculations | Analysis of this compound cocrystals for solubility enhancement. | Reveals how complexation and hydrogen bonding affect supramolecular architecture and improve solubility. | researchgate.netnih.gov |
These computational studies, while sometimes focused on physicochemical properties like solubility, provide a foundational understanding of this compound's molecular behavior. Such insights are indispensable for rational ligand design and optimization efforts, allowing researchers to predict and fine-tune properties even in the absence of extensive direct SAR data for its primary biological activity.
Computational Chemistry and Theoretical Investigations
Molecular Structure Elucidation and Conformational Analysis
The molecular structure of Dipfluzine and its complexes has been thoroughly investigated using computational and experimental techniques. Single crystal X-ray diffraction (SCXRD) has been employed to characterize the crystalline products formed by this compound with various coformers science.gov. The theoretical ground state geometry and electronic structure of this compound have been optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G (d,p) basis set mdpi.comchemrxiv.orgeujournal.org.
Conformational analysis has been a key area of study, particularly for this compound cocrystals. For instance, a conformational study of the this compound-benzoic acid (DIP-BEN) cocrystal involved plotting potential energy surface scans around the flexible bonds of the molecule, leading to the identification of three stable conformers ijpsonline.comijrpr.com. Similarly, a one-dimensional potential energy scan was performed for this compound by varying a specific dihedral angle using the B3LYP functional at the 6-31G(d,p) level of theory to determine its most stable conformer chemrxiv.orgeujournal.org.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has been extensively applied to study this compound, providing insights into its electronic and structural characteristics. DFT calculations at the B3LYP level, utilizing the CRYSTAL14 software, were performed on pure this compound, its complexed salts, and salt-cocrystals, based on their single crystal structures science.gov. These calculations were crucial in predicting the molecular structure of the this compound-benzoic acid (DIP-BEN) cocrystal ijpsonline.comijrpr.com.
The electronic structure of this compound and its cocrystals has been analyzed through frontier molecular orbital (FMO) theory, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For the this compound-benzoic acid (DIP-BEN) cocrystal, investigations into HOMO and LUMO energies, along with electronic charge transfer (ECT), confirmed that charge flows from benzoic acid (BEN) to this compound (DIP) ijpsonline.comijrpr.com. This charge transfer is a critical factor in understanding the cocrystal's stability and reactivity.
Global reactivity descriptor parameters derived from these calculations suggest that the DIP-BEN cocrystal exhibits increased softness and reactivity compared to pure this compound ijpsonline.com. Molecular electrostatic potential surface (MEPS) analysis, alongside frontier orbital analysis and electronic reactivity descriptors, has been employed to predict the chemical reactivity of the this compound molecule chemrxiv.orgeujournal.org. Natural Bond Orbital (NBO) analysis has also been utilized to study charge transfer and hyper-conjugative interactions, identifying specific interactions, such as LP (2) O2 → σ(O74H75) and LP (2) F1 → σ(O89H90), as contributors to the stabilization of the molecule eujournal.orgijpsonline.comresearchgate.netnih.gov.
Hydrogen bonding plays a crucial role in the supramolecular architecture and stability of this compound's solid forms. Structure analysis has revealed that this compound typically undergoes uniform mono-protonation and forms charge-assisted hydrogen bonds with coformers science.govnih.gov. The specific preference of these coformers for hydrogen bonding dictates the resulting supramolecular architectures of the solid adducts science.govnih.gov.
In the this compound-benzoic acid (DIP-BEN) cocrystal, strong hydrogen bond interactions, specifically O89H90⋯F1 and O74H75⋯O2, have been identified and confirmed by experimental techniques such as Infrared (IR), Raman, and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy ijpsonline.comnih.gov. Furthermore, the energies and electronic aspects of both intra- and inter-molecular hydrogen bonds within the this compound molecule have been investigated through Natural Bond Orbital (NBO) analysis eujournal.org.
Lattice energy calculations are essential for understanding the stability of crystalline solids. For this compound, lattice energy calculations were performed on the pure compound, its complexed salts, and salt-cocrystals using the CRYSTAL14 software at the DFT (B3LYP) level, based on their experimentally determined single crystal structures science.gov. These calculations enabled a detailed discussion on the correlation between supramolecular structures, lattice energies, and the observed solubilities of these forms science.gov.
| Computational Method | Application/Focus | Key Findings/Parameters | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G(d,p)) | Ground state geometry & electronic structure optimization of this compound | Optimized molecular structure and electronic properties | mdpi.comchemrxiv.orgeujournal.org |
| DFT (B3LYP/6-31G(d,p)) | Conformational analysis of this compound (1D potential energy scan) | Determination of most stable conformer | chemrxiv.orgeujournal.org |
| DFT Calculations | Molecular structure prediction of DIP-BEN cocrystal | Predicted cocrystal structure based on H-bond active sites | ijpsonline.comijrpr.com |
| HOMO/LUMO Analysis | Electronic structure & charge transfer in DIP-BEN cocrystal | Charge flows from Benzoic Acid to this compound; cocrystal is softer and more reactive than pure this compound | ijpsonline.comijrpr.com |
| NBO Analysis | Hydrogen bonding interactions & stabilization of DIP-BEN cocrystal | LP (2) O2 → σ(O74H75) and LP (2) F1 → σ(O89H90) interactions contribute to stabilization | eujournal.orgijpsonline.comresearchgate.netnih.gov |
| Lattice Energy Calculations (DFT/B3LYP, CRYSTAL14) | Pure DF, complexed salts, and salt-cocrystals | Correlation of supramolecular structures, lattice energies, and solubilities | science.gov |
Hydrogen Bonding Interactions and Their Energetics
Molecular Dynamics Simulations and Receptor Interaction Modeling
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecular systems over time, providing insights into conformational changes and interactions mdpi.comfrontiersin.org. In the context of drug discovery, MD simulations are frequently employed in conjunction with molecular docking to validate binding modes, evaluate binding energetics and kinetics, and understand the dynamic interactions between a ligand and its receptor mdpi.comresearchgate.netfrontiersin.orgnih.gov.
For this compound, molecular docking studies have been performed to predict its binding modes and interactions science.govlkouniv.ac.indntb.gov.uamdpi.comeujournal.orgijpsonline.comorcid.org. As a calcium channel blocker science.govlkouniv.ac.innih.govfrontiersin.org, this compound is known to interact with specific receptor targets, namely calcium channels. While the general application of MD simulations for validating drug-receptor complexes and understanding their dynamic behavior is well-established in computational pharmacology mdpi.comresearchgate.netfrontiersin.orgnih.gov, specific detailed published molecular dynamics simulations focusing solely on this compound's interaction with a defined calcium channel receptor were not explicitly detailed in the provided search results. However, the mention of molecular docking of this compound science.govlkouniv.ac.indntb.gov.uamdpi.comeujournal.orgijpsonline.comorcid.org suggests that MD simulations would be a logical follow-up in comprehensive computational studies to further characterize these interactions.
Predictive Computational Pharmacokinetics and Pharmacodynamics (PK/PD) in Preclinical Systems
Predictive computational pharmacokinetics (PK) and pharmacodynamics (PD) are increasingly vital in the preclinical stages of drug development, aiming to forecast drug behavior in biological systems from chemical structure alone chemrxiv.orgijrpr.comnih.govnih.govoddl.fiscielo.brchemrxiv.orgbiorxiv.org. These in silico approaches, including Quantitative Structure-Property Relationship (QSPR) models, Physiologically Based Pharmacokinetic (PBPK) models, and machine learning (ML) algorithms, help predict various parameters such as drug exposure, peak plasma concentrations, efficacy, and potential toxicity ijrpr.comnih.govoddl.fibiorxiv.org. The goal is to optimize drug design early on, reduce reliance on extensive experimental methods, and streamline the drug discovery process chemrxiv.orgijrpr.comnih.govscielo.brchemrxiv.orgbiorxiv.org.
While experimental toxicokinetic studies of this compound hydrochloride in rats have provided data on tissue distribution and elimination half-lives, indicating potential accumulation in organs like the kidney, brain, liver, and pancreas frontiersin.org, and interactions with cytochrome P450 enzymes have been explored experimentally nih.gov, specific published computational predictions of this compound's PK/PD parameters in preclinical systems were not detailed in the provided search results. However, the principles and methodologies of computational PK/PD prediction are broadly applicable to drug candidates like this compound, enabling early kinetic predictions and informed compound selection even before synthesis chemrxiv.orgnih.govnih.govoddl.fiscielo.brchemrxiv.orgbiorxiv.org. Such models leverage large datasets of experimental PK studies to train machine learning models, predicting properties like plasma clearance, volume of distribution, and oral bioavailability with reasonable precision chemrxiv.orgnih.govchemrxiv.org.
Advanced Analytical and Research Methodologies
Spectroscopic Techniques for Structural and Interaction Analysis
Spectroscopic techniques play a pivotal role in elucidating the structural features of Dipfluzine and its interactions within various molecular systems, particularly in the context of co-crystal formation.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic tools utilized for the structural characterization of this compound and its co-crystals. These techniques are sensitive to molecular vibrations, providing unique fingerprint information about the compound's chemical bonds and functional groups.
Research on this compound-benzoic acid co-crystals has successfully employed IR and Raman spectra to confirm the formation of specific hydrogen bonds, notably O-H···O and O-H···F interactions nih.govresearchgate.net. These hydrogen bonds are crucial for the stability and enhanced physicochemical properties of the co-crystal. Fourier Transform Infrared (FT-IR) spectroscopy has been applied to characterize new crystalline products formed between this compound and various carboxylic acid coformers, including fumaric acid, 2-hydroxybenzoic acid, and 4-hydroxybenzoic acid . The distinct spectral changes observed upon co-crystallization indicate the formation of a new solid phase, different from the individual components nih.gov.
Both Raman and Terahertz (THz) spectroscopy offer valuable fingerprint information, enabling the discrimination of different solid-state pharmaceutical molecular systems. Furthermore, these techniques can dynamically monitor the process of co-crystal formation, providing insights into the kinetics and mechanisms of solid-state reactions mdpi.com. Vibrational spectroscopic analyses, encompassing both FT-IR and FT-Raman, have also contributed to understanding the molecular structure and hydrogen bond interactions within this compound x-mol.comresearchgate.net. A comprehensive spectroscopic and quantum chemical calculation study on this compound further supports the interpretation of its vibrational spectra, correlating experimental observations with theoretical predictions of molecular stability and reactivity sci-hub.seresearchgate.net.
Solid-State Nuclear Magnetic Resonance (ssNMR)
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for determining the chemical structure, three-dimensional arrangement, and dynamics of solid and semi-solid materials like this compound and its co-crystals nih.govmst.edu.
In studies focusing on this compound-benzoic acid co-crystals, ssNMR spectra have provided conclusive evidence for the formation of O-H···O and O-H···F hydrogen bonds, corroborating findings from IR and Raman spectroscopy nih.govresearchgate.net. This technique, along with powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Raman, and terahertz (THz) spectroscopy, forms a comprehensive suite of analytical tools for the characterization of novel this compound co-crystals nih.govresearchgate.netresearchgate.net. The ability of ssNMR to probe local atomic environments makes it particularly useful for verifying intermolecular interactions and confirming the structural integrity of co-crystalline forms.
Terahertz Time-Domain Spectroscopy (THz-TDS)
Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging analytical technique that has proven valuable for the characterization of pharmaceutical co-crystals, including those involving this compound. THz-TDS offers a unique perspective by probing low-frequency vibrational modes associated with intermolecular interactions and lattice dynamics in the solid state.
THz spectroscopy was employed in the characterization of a novel this compound-benzoic acid co-crystal nih.govresearchgate.netresearchgate.net. Specifically, THz-TDS characterization provided clear indications of hydrogen bond formation between the active pharmaceutical ingredient (API) and the co-former, thereby confirming the successful formation of the co-crystal nih.govresearching.cn. This technique serves as a complementary tool to traditional methods like PXRD for the characterization of co-crystals and possesses the capability to differentiate between chiral and racemic molecular and supramolecular structures sphinxsai.com.
The information derived from THz spectra aligns well with that obtained from Raman spectra, demonstrating their combined utility in providing fingerprint information and enabling the real-time monitoring of dynamic processes during co-crystal formation mdpi.com. THz spectroscopy holds significant promise for various applications in the pharmaceutical field, particularly for the analysis of pharmaceutical products throughout the drug development pipeline, including the selective detection and identification of intermolecular hydrogen bonds in complex mixtures mdpi.comjst.go.jp.
Chromatographic and Mass Spectrometric Approaches
Chromatographic and mass spectrometric techniques are essential for the quantitative analysis of this compound, the identification of its metabolites, and the determination of its purity and related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method widely used for the quantification of this compound and the identification of its metabolites in biological matrices. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.
In metabolic studies, LC-MS/MS (B15284909) has been instrumental in identifying four distinct metabolites of this compound in rat liver microsomes nih.gov. A validated LC-MS/MS method was developed for the simultaneous determination of this compound and three of its metabolites (M1, M2, and M5) in rat plasma samples nih.gov. This method employed a C18 column and positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. The specific mass-to-charge ratio (m/z) transitions used for detection were:
this compound: m/z 417.3→167.3
Metabolite M1: m/z 251.2→165.2
Metabolite M2: m/z 199.1→121.3
Metabolite M5: m/z 183.2→105.1 nih.gov
The method demonstrated linearity across a wide range of concentrations and high correlation coefficients (r > 0.9919). The intra- and inter-day precision values were less than 11.5%, and accuracy ranged from -3.2% to 9.7% for each analyte. Extraction recoveries for this compound and its metabolites were consistently above 71.9% nih.gov.
This LC-MS/MS method was successfully applied to pharmacokinetic studies in rats after a single oral administration of this compound (20 mg/kg). Key pharmacokinetic parameters for this compound and its metabolites are summarized in the table below nih.gov:
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma (mean ± SD)
| Analyte | Cmax (ng/ml) | Tmax (min) | AUC0→∞ (ng·min/ml) | t1/2 (min) |
| This compound | 59 ± 7 | 65 ± 12 | 17573 ± 704 | 329 ± 15 |
| Metabolite M1 | 37 ± 4 | 95 ± 12 | 8328 ± 355 | 767 ± 75 |
| Metabolite M2 | 3 ± 0.2 | 190 ± 25 | 5602 ± 753 | 2364 ± 434 |
| Metabolite M5 | 55 ± 5 | 90 ± 0 | 16101 ± 429 | 378 ± 36 |
| nih.gov |
These results indicated rapid absorption and extensive metabolism of this compound, with M5 being the predominant metabolite nih.gov. Further studies utilized LC-MS/MS to investigate the interactions between this compound-based crystalline molecular complexes (CMCs) and cytochrome P450 (CYP) enzymes, measuring metabolites of CMCs and cocktail probe drugs in incubation systems with recombinant CYP enzymes and human liver microsomes researchgate.netbvsalud.orgistis.sh.cn. Another study identified and quantified this compound and four metabolites (M1, M2, M4, and M5) in rat liver microsomes, revealing gender differences in the metabolism of M4 karger.com.
High-Performance Liquid Chromatography (HPLC) for Compound Determination
High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust technique for the quantitative determination of this compound and its related substances, ensuring compound purity and quality control.
A reverse-phase HPLC method was employed to determine the concentrations of this compound in plasma and various tissues during toxicokinetic studies in rats nih.gov. This application highlights the utility of HPLC in pharmacokinetic assessments.
For routine analysis and quality control, a simple and sensitive reversed-phase HPLC method with UV detection has been established for the determination of this compound content and related substances in both the raw material and its tablet formulations ingentaconnect.comresearchgate.net. The method parameters are detailed in the table below:
Table 2: HPLC Method Parameters for this compound Determination
| Parameter | Value |
| Column | C18 (200 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Mixture of methanol, acetonitrile, and buffer solution (47:10:43), adjusted to pH 3.5 with phosphoric acid |
| Flow Rate | 1 mL·min-1 |
| Detection Wavelength | 230 nm |
| Column Temperature | 35°C |
| ingentaconnect.com |
The method demonstrated excellent linearity for this compound within the range of 0.02-1 mg·mL-1, with a correlation coefficient (r) of 0.9999. The average recovery for this compound was 99.8% (n=9), indicating high accuracy. Furthermore, the method achieved complete separation of this compound from other impurities, ensuring specificity. The limit of detection (LOD) for this compound was determined to be 1.2 ng, and the limit of quantitation (LOQ) was 3.7 ng ingentaconnect.com. These performance characteristics confirm the method's suitability for accurate and reliable determination of this compound in pharmaceutical applications.
Biophysical and Cell-Based Assays
Biophysical and cell-based assays are critical for understanding the molecular and cellular mechanisms of action of compounds like this compound. These methodologies provide insights into interactions with ion channels, effects on cell cycle, protein expression, and enzyme activities.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a technique used to study ionic currents across the entire cell membrane, offering high spatial and temporal resolution for investigating ion channel activity researchgate.netnih.govwikipedia.orgmdpi.comleica-microsystems.com. Studies on this compound have extensively utilized this method, particularly in isolated single guinea-pig ventricular myocytes.
This compound has been shown to inhibit cardiac sodium current (INa+) in a concentration-dependent manner researchgate.netresearchgate.net. For instance, a concentration of 40 µmol·L-1 of this compound decreased the peak INa+ by approximately 46% at -20 mV, without significantly altering the maximum activation potential or reversal potential researchgate.net. While this compound shifted the steady-state inactivation curve of INa+ towards more negative potentials, it produced minimal changes in the steady-state activation curve researchgate.net. Furthermore, this compound delayed the recovery of cardiac INa+ from its inactivated state, with the time course of recovery increasing from (36 ± 11) ms in control to (79 ± 28) ms with 40 µmol·L-1 this compound researchgate.net.
In addition to sodium channels, this compound's effects on L-type calcium current (ICa-L) have been investigated. This compound (0.3 - 30 µmol/L) reduced the voltage-dependently activated peak value of ICa-L in a concentration-dependent manner in guinea pig ventricular myocytes nih.gov. While the compound did not significantly alter the characteristics of the I-V relationship or the maximal activation voltage of ICa-L, it markedly shifted the steady-state inactivation curve of ICa-L to the left nih.gov. For example, 3 µmol/L this compound shifted the half inactivation voltage (V0.5) from (-19.7 ± 2.4) mV in control to (-31 ± 6) mV, and the slope factor (kappa) from (3.6 ± 0.3) mV to (1.8 ± 0.2) mV nih.gov. It also significantly delayed the half-recovery time of the Ca2+ channel from inactivation, from (40 ± 11) ms to (288 ± 63) ms nih.gov. These findings suggest that this compound primarily acts on the inactivated state of the L-type calcium channel, accelerating its inactivation and slowing its recovery nih.gov.
Moreover, this compound has been found to concentration-dependently inhibit KCNQ1/KCNE1 potassium currents heterologously expressed in Xenopus oocytes researchgate.net. The concentration for half maximal inhibition (IC50) for this effect was determined to be (8.9 ± 1.8) µmol·L-1 researchgate.net. This inhibition was also voltage-dependent at membrane potentials between -10 and 90 mV researchgate.net.
Table 1: Effects of this compound on Ion Currents in Guinea Pig Ventricular Myocytes
| Ion Current | Concentration (µmol/L) | Effect on Peak Current | V0.5 (mV) Control | V0.5 (mV) this compound | Kappa (mV) Control | Kappa (mV) this compound | Recovery Time (ms) Control | Recovery Time (ms) this compound |
| INa+ | 40 | ~46% decrease at -20 mV researchgate.net | -73.0 ± 4.6 (inactivation) researchgate.net | -82.8 ± 7.2 (inactivation) researchgate.net | 4.8 ± 1.8 (inactivation) researchgate.net | 4.8 ± 1.8 (inactivation) researchgate.net | 36 ± 11 researchgate.net | 79 ± 28 researchgate.net |
| ICa-L | 3 | Concentration-dependent reduction nih.gov | -19.7 ± 2.4 (inactivation) nih.gov | -31 ± 6 (inactivation) nih.gov | 3.6 ± 0.3 (inactivation) nih.gov | 1.8 ± 0.2 (inactivation) nih.gov | 40 ± 11 nih.gov | 288 ± 63 nih.gov |
Flow Cytometry for Cell Cycle and Protein Analysis
Flow cytometry is a powerful technology enabling rapid, multi-parametric analysis of single cells in solution, providing insights into cell size, granularity, internal complexity, and fluorescence intensity nih.govuni-muenchen.dethermofisher.com. It is widely used for applications such as immunophenotyping, cell cycle progression, proliferation, and apoptosis nih.govthermofisher.comfluorofinder.com.
In the context of this compound research, flow cytometry has been employed to observe its effects on cardiac fibroblast cells (CFB) treated with Angiotensin II (Ang II) to induce a fibrosis model researchgate.net. Specifically, this technique was used to determine cell cycle distribution and the expression of Proliferating Cell Nuclear Antigen (PCNA) protein in these cells researchgate.net. This application helps in understanding how this compound might modulate cellular growth and proliferation in pathological conditions.
Biochemical Assays for Enzyme Activity (e.g., Cytochrome P450)
Biochemical assays, particularly those focusing on cytochrome P450 (CYP) enzymes, are crucial for understanding drug metabolism and potential drug-drug interactions researchgate.netbioduro.compromega.denih.gov. CYP enzymes are major catalysts in the oxidative metabolism of many drugs researchgate.netpromega.de.
Research on this compound has identified the specific CYP enzymes involved in its metabolism within rat liver microsomes researchgate.netmagtechjournal.com. Incubation of this compound with rat liver microsomes yielded four metabolites (M1, M2, M4, and M5) researchgate.netmagtechjournal.com. Through a combination of selective CYP inhibitor studies, correlation analysis, and the use of recombinant rat CYP450 enzymes, the contributing isoforms were identified researchgate.netmagtechjournal.com.
The results indicated that CYP3A and CYP2A1 were the primary contributors to this compound metabolism, followed by CYP2C11, CYP2E1, and CYP1A2 researchgate.netmagtechjournal.com. Notably, CYP2B1, CYP2C6, and CYP2D1 did not significantly contribute to metabolite formation researchgate.net. Further analysis with recombinant CYP450 enzymes confirmed that CYP3A2 showed greater activity than CYP3A1 in this compound metabolism researchgate.net.
Table 2: Cytochrome P450 Enzymes Involved in this compound Metabolism in Rat Liver Microsomes
| Metabolite | Major Contributing CYP Enzymes | Minor Contributing CYP Enzymes | Non-Contributing CYP Enzymes |
| M1, M5 | CYP2A1, CYP3A, CYP2C11 magtechjournal.com | - | CYP2B1, CYP2C6, CYP2D1 researchgate.net |
| M2 | CYP3A, CYP2A1 magtechjournal.com | CYP1A2, CYP2C11, CYP2E1 magtechjournal.com | CYP2B1, CYP2C6, CYP2D1 researchgate.net |
| M4 | CYP3A, CYP2A1, CYP2E1, CYP2C11 magtechjournal.com | - | CYP2B1, CYP2C6, CYP2D1 researchgate.net |
| Overall | CYP3A (specifically CYP3A2 > CYP3A1), CYP2A1 researchgate.netmagtechjournal.com | CYP2C11, CYP1A2, CYP2E1 researchgate.netmagtechjournal.com | CYP2B1, CYP2C6, CYP2D1 researchgate.net |
Gene Expression Analysis (e.g., RT-PCR)
Gene expression analysis, particularly using quantitative real-time reverse transcription PCR (RT-qPCR), is a sensitive and widely used technique for quantifying RNA levels and understanding gene regulation thermofisher.comthermofisher.comnih.govunite.it. It involves isolating RNA, reverse-transcribing it to cDNA, and then amplifying specific cDNA segments to determine initial transcript concentrations nih.govunite.it.
In studies involving this compound, RT-PCR has been utilized to examine the expression of specific messenger RNAs (mRNAs) in cardiac fibroblast cells (CFB) treated with Ang II researchgate.net. Researchers investigated the expression levels of collagen I mRNA, collagen III mRNA, and TGF-β1 mRNA researchgate.net. This type of analysis helps to assess the impact of this compound on gene pathways related to fibrosis and other cellular processes.
Immunohistochemical Staining for Protein Expression
Immunohistochemical (IHC) staining is a technique that uses antibodies to detect and visualize specific cellular proteins in tissue samples, providing valuable information about protein localization and expression patterns while preserving tissue morphology cellsignal.comleicabiosystems.comabcam.comthermofisher.com.
In research on this compound, immunohistochemical staining has been employed to observe the protein expression of cPKCα and ERK1 in cardiac fibroblast cells (CFB) researchgate.net. This method allows for the visual assessment of how this compound influences the levels and distribution of these key signaling proteins within the cellular context, contributing to the understanding of its cellular mechanisms.
Preclinical In Vivo Models for Efficacy and Mechanistic Studies
Preclinical in vivo models are essential for evaluating the efficacy of compounds and understanding their mechanistic actions within a living organism. These models provide a more complex physiological environment than in vitro assays.
Focal Cerebral Ischemia in Rats
Focal cerebral ischemia models, particularly those involving middle cerebral artery occlusion (MCAO) in rats, are widely used to mimic ischemic stroke and investigate potential neuroprotective agents researchgate.netnih.govnih.govopenaccessjournals.com.
Studies have investigated the protective effects of this compound against permanent focal cerebral ischemic injury in female Sprague-Dawley rats using the Zea-Longa occluding suture method researchgate.net. Rats were divided into groups receiving varying doses of this compound (20, 40, and 80 mg·kg-1) or flunarizine (B1672889) (40 mg·kg-1) as a comparator researchgate.net.
This compound demonstrated dose-dependent protective effects. The neurological scores, which indicate the severity of neurological deficits, significantly decreased with this compound administration researchgate.net. For instance, scores decreased from (7.7 ± 0.8) in the ischemia control group to (6.8 ± 0.8) with 20 mg·kg-1 this compound, (6.0 ± 0.6) with 40 mg·kg-1, and (5.5 ± 0.8) with 80 mg·kg-1 researchgate.net. Furthermore, this compound at 40 mg·kg-1 and 80 mg·kg-1 reduced the infarct volume by approximately 39% and 62%, respectively researchgate.net. Histopathological research also confirmed that this compound at 40 and 80 mg·kg-1 reduced brain damage researchgate.net. These findings indicate that this compound possesses protective effects against permanent focal cerebral ischemic injury in rats.
Table 3: Effects of this compound on Neurological Deficits and Infarct Volume in Rat Focal Cerebral Ischemia Model
| Treatment Group (mg·kg-1) | Neurological Score (Mean ± SD) | Infarct Volume Reduction (%) |
| Ischemia Control | 7.7 ± 0.8 researchgate.net | - |
| This compound 20 | 6.8 ± 0.8 (P < 0.05 vs. control) researchgate.net | - |
| This compound 40 | 6.0 ± 0.6 (P < 0.01 vs. control) researchgate.net | ~39% researchgate.net |
| This compound 80 | 5.5 ± 0.8 (P < 0.01 vs. control) researchgate.net | ~62% researchgate.net |
| Flunarizine 40 | Comparable to this compound researchgate.net | - |
Isolated Rat Arteries
Isolated artery models are used to study the direct effects of compounds on vascular tone and the underlying mechanisms nih.govphysiology.orgsemanticscholar.orgresearcher.life.
Research has explored the vasodilation activity of this compound and its five metabolites (M1-M5) in isolated Sprague-Dawley male rat basilar arteries nih.gov. These arteries were preconstricted with either high-K+ or 5-HT to induce vasoconstriction nih.gov. The results showed that among the metabolites, only M1 exhibited concentration-dependent inhibitory activity on vasoconstriction, both with and without the endothelium nih.gov. M1 demonstrated a more potent vasodilatory effect than this compound itself in both contraction models nih.gov.
The vasodilatory mechanisms of this compound and M1 are complex, involving multiple factors nih.gov. Like this compound, M1's vasodilatory effects may be related to both receptor-operated and voltage-dependent calcium ion channels of smooth muscle cells nih.gov. Additionally, the release of nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) from endothelial cells, as well as the opening of Ca2+-activated K+ channels and ATP-sensitive potassium ion channels, contribute to their mechanisms nih.gov. Unlike this compound, M1's vasodilation mechanism is also linked to the opening of voltage-sensitive K+ channels nih.gov. The greater selectivity of M1 for non-voltage-dependent calcium channels (non-VDCC) compared to this compound may partially explain its stronger vasodilatory effects nih.gov. These findings suggest that the combined action of these factors, particularly the blocking of non-endothelium-dependent non-VDCC and endothelium-dependent IKCa channels, underlies the vasodilatory mechanisms of this compound and M1 nih.gov.
Guinea Pig Myocardium
Guinea pig myocardium models are frequently used to study cardiac electrophysiology and the antiarrhythmic properties of compounds researchgate.netresearchgate.netnih.govahajournals.org.
This compound has been investigated for its antiarrhythmic effects on experimental arrhythmias induced in guinea pigs researchgate.net. Studies showed that this compound possesses antiarrhythmic properties against arrhythmias induced by strophanthin (B611039) G infusion and myocardial ischemia-reperfusion in rats researchgate.net. It also affects cytosolic calcium concentration ([Ca2+]i) in ventricular myocytes of guinea pigs researchgate.net.
Further studies in guinea pig papillary muscles demonstrated that this compound has inhibitory effects on delayed afterdepolarizations (DADs) and triggered activity (TA) induced by ouabain (B1677812) and high Ca2+ nih.gov. Pretreatment with this compound (10, 30 µmol/L) markedly inhibited DADs and TA nih.gov. This compound (30 µmol/L) significantly reduced the amplitude and duration of DADs, decreasing amplitude from (10.4 ± 1.2) mV to (3.3 ± 0.6) mV and duration from (218 ± 22) ms to (159 ± 26) ms nih.gov. It also prolonged the induced time of DADs from (21 ± 5) min to (66 ± 11) min and abolished the occurrence of TA nih.gov. These effects suggest that this compound's antiarrhythmic action may be related to the alleviation of intracellular calcium overload through the inhibition of calcium channels and/or calcium release from the sarcoplasmic reticulum nih.gov.
Table 4: Effects of this compound on Delayed Afterdepolarizations (DADs) in Guinea Pig Papillary Muscles
| Parameter | Control (Mean ± SD) | This compound 30 µmol/L (Mean ± SD) |
| DADs Amplitude | 10.4 ± 1.2 mV nih.gov | 3.3 ± 0.6 mV nih.gov |
| DADs Duration | 218 ± 22 ms nih.gov | 159 ± 26 ms nih.gov |
| DADs Induced Time | 21 ± 5 min nih.gov | 66 ± 11 min nih.gov |
| Triggered Activity | Observed nih.gov | Abolished nih.gov |
Translational Research Perspectives and Future Directions Preclinical Focus
Potential Preclinical Therapeutic Applications Derived from Mechanistic Insights
Dipfluzine's activity as a calcium channel blocker underpins its potential in several preclinical therapeutic areas. Calcium channel blockers generally function by disrupting the movement of calcium ions through specific channels, leading to effects such as vasodilation, reduced cardiac contraction force, and slowed electrical conduction within the heart wikipedia.orgphysio-pedia.com. These effects can influence various physiological processes, making this compound a compound of interest in conditions related to cardiovascular and neurological health.
Preclinical Studies in Cerebrovascular Disorders
Preclinical studies have identified this compound hydrochloride as a promising candidate for the treatment of cerebral vascular diseases. Research indicates its protective effects against whole cerebral ischemia and reperfusion injury. Mechanistically, this compound has been shown to exert an antagonistic effect on brain edema and lipid oxidation. Furthermore, it demonstrated the ability to protect neurons in the hippocampal CA1 regions from ischemic injury and to reverse delayed neuronal death and amnesia induced by reperfusion in rat models. These protective effects were observed to be dose-dependent researchgate.net.
A study investigating the pharmacokinetics of this compound hydrochloride in plasma after intravenous administration in rats found that its concentration-time courses were best fitted to a two-compartment open model across three different doses. Key pharmacokinetic parameters included the terminal half-life (T1/2β), area under the curve (AUC), volume of distribution of the central compartment (Vc), and clearance (CL) researchgate.net.
Table 1: Pharmacokinetic Parameters of this compound Hydrochloride in Rats
| Parameter | Dose 1 (Value) | Dose 2 (Value) | Dose 3 (Value) | Unit |
| T1/2β | 24.7 | 24.2 | 29.6 | h |
| AUC | 0.44 | 1.12 | 2.86 | g·min·L⁻¹ |
| Vc | 1.30 | 1.22 | 1.28 | L·kg⁻¹ |
| CL | 3.4 × 10⁻³ | 2.7 × 10⁻³ | 2.1 × 10⁻³ | L·kg⁻¹·min⁻¹ |
Investigations in Cardiac Arrhythmias
This compound has been investigated for its effects on cardiac arrhythmias. Specifically, studies have shown that this compound influences delayed afterdepolarizations and triggered activity induced by isoprenaline in human atrial fibers nih.gov. As a calcium channel blocker, its mechanism of action involves binding to L-type calcium channels located on cardiac myocytes and nodal tissues, which can lead to a decrease in heart rate (negative chronotropic effect) and a reduction in conduction velocity within the heart (negative dromotropic effect) wikipedia.orgphysio-pedia.comnih.gov. This suggests a potential role in managing conditions characterized by abnormal heart rhythms.
Research in Organ Fibrosis Models
While organ fibrosis is a significant area of preclinical research focusing on excessive extracellular matrix deposition and its reversal nih.govalentis.chsciepublish.com, direct preclinical studies specifically investigating this compound's effects in various organ fibrosis models are not extensively documented in the readily available scientific literature. Research in this field often explores novel targets and mechanisms to attenuate fibrotic progression across organs such as the liver, kidney, and lung uzh.chfrontiersin.org.
Studies on Neuronal Protection and Neurodegenerative Pathways
Although this compound has demonstrated protective effects on hippocampal neurons in the context of cerebral ischemia-reperfusion injury researchgate.net, extensive preclinical studies specifically focusing on its broader role in neuronal protection against neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or its modulation of neurodegenerative pathways are not widely reported in the current scientific literature. Preclinical research in neurodegeneration explores various neuroprotective strategies, including targeting oxidative stress, inflammation, and protein aggregation, using diverse compounds nih.govfrontiersin.orgyoutube.comsld.cuinnovareacademics.innih.govscitechdaily.comfrontiersin.orgneurologyletters.commdpi.comnih.govresearchgate.net.
Role of this compound as a Preclinical Lead Compound for New Chemical Entities
This compound, characterized as a novel diphenylpiperazine calcium channel blocker, has been identified as a promising candidate in preclinical drug development, particularly for cerebrovascular diseases researchgate.net. In drug discovery, a "lead compound" serves as a starting point for further optimization and development into a new drug researchgate.net. The process of developing new chemical entities (NCEs) involves extensive preclinical research to assess their biological activity, safety, toxicity, pharmacokinetics, and metabolism before human clinical trials alentis.chfrontiersin.org.
The study of this compound's physicochemical properties, including efforts to improve its solubility and dissolution rate through co-crystallization with compounds like benzoic acid, highlights its role in lead optimization innovareacademics.inacs.org. Such modifications are crucial for enhancing the drug-like properties of a lead compound, making it more suitable for advanced development stages.
Unaddressed Research Questions and Emerging Areas within Academic Research on this compound
Despite the promising preclinical findings for this compound, particularly in cerebrovascular disorders and its established activity as a calcium channel blocker, several research questions remain unaddressed, indicating emerging areas for future academic investigation:
Comprehensive Mechanistic Elucidation: While its calcium channel blocking activity is known, a more detailed understanding of this compound's precise molecular targets and downstream signaling pathways, especially in the context of its neuroprotective effects beyond ischemia-reperfusion, could reveal additional therapeutic potential.
Broader Neurodegenerative Applications: Given its protective effects on neurons in ischemia, further preclinical studies are warranted to investigate this compound's potential in established models of chronic neurodegenerative diseases such as Alzheimer's, Parkinson's, or Huntington's disease. This would involve exploring its impact on protein aggregation, neuroinflammation, and synaptic dysfunction specific to these conditions.
Diverse Organ Fibrosis Models: The absence of widely documented preclinical studies on this compound in organ fibrosis models presents a significant research gap. Future investigations could explore its antifibrotic potential in various organs (e.g., liver, kidney, lung, heart) and elucidate any underlying mechanisms, particularly considering its calcium channel blocking properties, which might influence fibrotic processes.
Comparative Efficacy and Safety: Comparative preclinical studies with other established or emerging calcium channel blockers, or even other classes of neuroprotective or antifibrotic agents, could better define this compound's unique advantages or limitations.
Long-term Preclinical Outcomes: While acute effects have been studied, long-term preclinical studies are needed to assess sustained efficacy and any potential long-term effects in chronic disease models.
Pharmacodynamic Biomarkers: Identification and validation of specific pharmacodynamic biomarkers that reflect this compound's activity in target tissues would be valuable for translational research.
Structure-Activity Relationship (SAR) for Specific Indications: Further SAR studies could optimize this compound's structure for enhanced selectivity or potency in specific therapeutic areas, potentially leading to the development of novel derivatives.
Addressing these unaddressed questions through rigorous academic research could significantly expand the understanding of this compound's therapeutic landscape and guide its future development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dipfluzine, and how can researchers validate their purity and structural integrity?
- Methodology : Utilize high-performance liquid chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Compare spectral data (e.g., H-NMR, C-NMR) with published reference values . For novel derivatives, employ mass spectrometry (MS) and elemental analysis to confirm molecular composition .
Q. What experimental models are suitable for studying this compound’s neuropharmacological mechanisms?
- Methodology : Use in vitro assays (e.g., receptor-binding studies on isolated neuronal membranes) to identify target receptors. Pair with in vivo behavioral models (e.g., rodent locomotor activity tests) to correlate molecular interactions with functional outcomes. Ensure dose-response curves are statistically validated .
Q. How can researchers design a reproducible protocol for this compound’s solubility and stability testing?
- Methodology : Conduct solubility studies in physiologically relevant buffers (pH 1.2–7.4) using shake-flask or UV-spectrophotometry methods. For stability, perform accelerated degradation studies under varied temperatures and humidity levels, analyzing degradation products via liquid chromatography–tandem mass spectrometry (LC-MS/MS) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported receptor affinity data across studies?
- Methodology : Perform meta-analysis of existing data to identify variability sources (e.g., assay conditions, receptor isoforms). Validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding) and apply statistical frameworks like Bland-Altman plots to assess agreement between datasets .
Q. What computational strategies can predict this compound’s metabolite interactions and toxicity?
- Methodology : Use density functional theory (DFT) to model metabolic pathways (e.g., cytochrome P450-mediated oxidation). Validate predictions with in silico docking simulations (e.g., AutoDock Vina) and correlate with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .
Q. How to optimize experimental design for studying this compound’s enantiomer-specific effects?
- Methodology : Employ chiral chromatography to isolate enantiomers. Compare pharmacokinetic profiles (e.g., AUC, ) and pharmacodynamic outcomes (e.g., receptor occupancy) using paired in vitro/in vivo studies. Apply multivariate analysis to account for enantiomer interconversion .
Q. What spectroscopic techniques are most effective for analyzing this compound’s polymorphic forms?
- Methodology : Combine X-ray diffraction (XRD) for crystal structure determination with Raman spectroscopy to differentiate polymorphs. Use differential scanning calorimetry (DSC) to assess thermal stability and interconversion thresholds .
Data Contradiction and Validation
Q. How to address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodology : Investigate pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) using LC-MS/MS and microdialysis. Apply physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .
Q. What statistical approaches are recommended for analyzing conflicting dose-response relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
